molecular formula C12H21NO4 B578611 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid CAS No. 1252867-16-5

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Cat. No. B578611
M. Wt: 243.303
InChI Key: BSWHWMPKCSLEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known by other names such as N-BOC-AZEPANE-3-CARBOXYLIC ACID and Azepane-1,3-dicarboxylic acid 1-tert-butyl ester .


Molecular Structure Analysis

The compound contains a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . It has a topological polar surface area of 66.8 Ų, a complexity of 295, and an XLogP3-AA value of 1.5, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

  • Synthesis of Amino Derivatives : Kadyrov and Tok (2021) described a method to synthesize (R)-3-[(tert-Butoxycarbonyl)amino]piperidine and (R)-3-[(tert-butoxycarbonyl)amino]azepane starting from d-ornithine and d-lysine, respectively, highlighting its role in amino derivative synthesis (Kadyrov & Tok, 2021).

  • Building Blocks in Medicinal Chemistry : Ji, Wojtas, and Lopchuk (2018) emphasized the importance of azetidines, including protected 3-haloazetidines, as key building blocks in medicinal chemistry. They reported a scalable synthesis of azetidine-3-carboxylic acid derivatives, underlining the versatility of these compounds (Ji, Wojtas, & Lopchuk, 2018).

  • Tert-Butoxycarbonylation Reagent : Saito, Ouchi, and Takahata (2006) described 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic substrates like phenols and amines, showing its utility in chemical synthesis (Saito, Ouchi, & Takahata, 2006).

  • Synthesis of Besifloxacin Analog : Xia, Chen, and Yu (2013) isolated (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, an N-substituted regioisomer of besifloxacin, highlighting its potential in developing pharmaceutical compounds (Xia, Chen, & Yu, 2013).

  • Synthesis of Azabicyclo[3.1.0]hexane Carboxylic Acid : Gan et al. (2013) reported a stereoselective and scalable synthesis of 2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, demonstrating its application in creating complex molecular structures (Gan et al., 2013).

Safety And Hazards

The compound is associated with safety pictograms indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if feeling unwell .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWHWMPKCSLEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Citations

For This Compound
1
Citations
K Doyle, H Lönn, H Käck… - Journal of Medicinal …, 2016 - ACS Publications
A novel series of second generation DPP1 inhibitors free from aorta binding liabilities found for earlier compound series was discovered. This work culminated in the identification of …
Number of citations: 60 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.